(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Description
Significance of Chiral Indane Derivatives in Asymmetric Synthesis
The indane core is considered a "privileged scaffold" in medicinal chemistry and catalysis. google.com This term refers to molecular frameworks that are capable of binding to a diverse range of biological targets, making them highly valuable starting points for drug discovery. google.com When rendered chiral, indane derivatives become powerful tools in asymmetric synthesis, the field of chemistry focused on selectively producing one enantiomer of a chiral product.
Chiral indane derivatives are frequently employed as ligands for metal catalysts or as organocatalysts themselves. googleapis.com Their rigid bicyclic structure provides a well-defined steric environment that can effectively control the stereochemical outcome of a reaction, leading to high yields of the desired enantiomer. googleapis.com For instance, chiral indane-based catalysts have been successfully applied in various asymmetric transformations, enabling the efficient construction of complex chiral molecules. googleapis.com The inherent stability and tunable nature of the indane skeleton allow chemists to modify its structure to optimize selectivity and reactivity for specific applications.
Research Context of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol as a Key Chiral Alcohol
This compound serves as a quintessential chiral building block. It is typically synthesized via the asymmetric reduction of its corresponding ketone precursor, 1-(2,3-dihydro-1H-inden-5-yl)ethanone. nih.govgoogleapis.com This transformation is a common strategy in organic synthesis to create a stereocenter with high enantiomeric purity. Biocatalysis, using enzymes like ketoreductases, is one of the highly efficient methods for achieving such selective reductions.
Once synthesized, this chiral alcohol is a versatile intermediate. The hydroxyl group can be readily converted into other functional groups or used as a handle for coupling with other molecules, all while preserving the crucial (S)-stereochemistry at the adjacent carbon. While specific, high-profile applications in named drug syntheses are not yet extensively documented in mainstream academic literature, its availability from chemical suppliers points to its role as an intermediate in proprietary drug discovery programs or as a starting material for creating libraries of novel chiral compounds for biological screening. Its structure is analogous to other chiral alcohols that are pivotal intermediates in the synthesis of active pharmaceutical ingredients.
Overview of Academic Research Trajectories for Related Dihydroindene Scaffolds
The dihydroindene (indane) scaffold, the core of the title compound, is the subject of extensive academic and industrial research, primarily driven by its prevalence in biologically active molecules and approved drugs. nih.gov Research trajectories for compounds containing this framework are diverse and span multiple therapeutic areas.
One major focus is oncology. Numerous studies have explored the synthesis of novel indane derivatives as potential anticancer agents. nih.gov These compounds have been designed to target various mechanisms of cancer progression, demonstrating the versatility of the scaffold in creating molecules with specific biological functions.
Another significant area of investigation is in the field of neurodegenerative diseases. The indane skeleton is a core component of several drugs used to treat conditions like Alzheimer's disease. nih.gov Consequently, a great deal of research is dedicated to synthesizing new indane-based molecules as potential neuroprotective agents or inhibitors of enzymes implicated in the progression of these disorders. nih.gov Furthermore, the indane scaffold has been incorporated into compounds showing anti-inflammatory, antiviral, and antibacterial properties, highlighting the broad utility of this structural motif in the ongoing search for new therapeutic agents. nih.gov
Table 2: Selected Research Applications of the Dihydroindene (Indane) Scaffold
| Research Area | Application/Target |
|---|---|
| Oncology | Synthesis of potential anticancer agents. nih.gov |
| Neurodegenerative Diseases | Development of neuroprotective molecules and enzyme inhibitors. nih.gov |
| Infectious Diseases | Design of antiviral and antibacterial compounds. nih.gov |
| Inflammation | Creation of novel anti-inflammatory agents. nih.gov |
This table summarizes the diverse therapeutic areas where the indane scaffold is actively investigated.
Properties
IUPAC Name |
(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8,12H,2-4H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRJAGOMYSRJSY-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(CCC2)C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Asymmetric Synthetic Methodologies for 1s 1 2,3 Dihydro 1h Inden 5 Yl Ethan 1 Ol
Enantioselective Catalytic Reduction Strategies for 1-(2,3-dihydro-1H-inden-5-yl)ethanone
The catalytic asymmetric reduction of ketones represents one of the most efficient methods for producing chiral alcohols. Various strategies have been developed, employing transition metal complexes, organocatalysts, and Lewis acids to achieve high enantioselectivity.
Transition Metal-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation utilizing chiral transition metal complexes is a powerful tool for the enantioselective reduction of ketones. Ruthenium-based catalysts, in particular, have demonstrated high efficiency and selectivity for a wide range of substrates. These catalysts typically consist of a ruthenium precursor and a chiral ligand, often a diphosphine or a diamine derivative.
For the reduction of aromatic ketones similar to 1-(2,3-dihydro-1H-inden-5-yl)ethanone, ruthenium complexes bearing chiral N-sulfonated diamine ligands have proven to be highly effective. The enantioselectivity of these reactions is influenced by the steric and electronic properties of both the substrate and the chiral ligand. Although specific data for the direct asymmetric hydrogenation of 5-acetylindane (B1361556) is not extensively documented in readily available literature, the high enantiomeric excesses achieved with structurally related acetophenone (B1666503) derivatives suggest that this would be a viable and effective strategy.
Asymmetric Transfer Hydrogenation Protocols
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to asymmetric hydrogenation, as it utilizes readily available hydrogen donors like isopropanol (B130326) or formic acid instead of high-pressure hydrogen gas. Chiral ruthenium(II) complexes, such as those derived from N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are exemplary catalysts for this transformation. google.com The reaction is often carried out in the presence of a base, and the choice of hydrogen donor and solvent can significantly impact the reaction rate and enantioselectivity.
In the context of reducing 1-(2,3-dihydro-1H-inden-5-yl)ethanone, a formic acid/triethylamine mixture is a commonly employed hydrogen source. This system is known to provide high yields and enantioselectivities for a variety of aromatic ketones. The reaction mechanism is believed to involve a metal-ligand bifunctional catalysis, where the metal center and the ligand cooperate in the hydrogen transfer step.
| Catalyst | Hydrogen Donor | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | HCOOH/NEt3 | (6S)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one | (4S,6S) | >99% | google.com |
| Rh-(1S,2S)-TsDPEN | HCOOH/NEt3 (in water) | Imines | Not specified | 89-98% | google.com |
Organocatalytic Approaches to Chiral Alcohol Formation
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of metals. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of an organocatalytic method for the enantioselective reduction of prochiral ketones. rsc.orgamazonaws.com This reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in the presence of a stoichiometric borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or catecholborane. rsc.orgamazonaws.comnih.gov
The CBS catalyst coordinates with both the borane and the ketone, organizing them in a rigid transition state that directs the hydride transfer to one face of the carbonyl group, thus achieving high enantioselectivity. beilstein-journals.org This method is known for its broad substrate scope, including aromatic ketones, and typically affords high yields and excellent enantiomeric excesses. The predictability of the stereochemical outcome is a key advantage of the CBS reduction. For the synthesis of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, the (S)-CBS catalyst would be employed.
| Catalyst System | Substrate Type | General Yield | General Enantiomeric Excess (ee) | Reference |
| Chiral Oxazaborolidine / Borane | Aromatic Ketones | High | >95% | beilstein-journals.org |
| Bifunctional Thiourea-Amine / Catecholborane | Aryl Ketones | Good | up to 97% | nih.gov |
Lewis Acid-Mediated Stereoselective Transformations
Chiral Lewis acids can be utilized to catalyze the enantioselective reduction of ketones. The Lewis acid activates the ketone by coordinating to the carbonyl oxygen, making it more susceptible to nucleophilic attack by a hydride reagent. The chirality of the Lewis acid environment dictates the facial selectivity of the hydride addition.
While specific applications of this methodology to 1-(2,3-dihydro-1H-inden-5-yl)ethanone are not widely reported, studies on the reduction of acetophenone derivatives provide a proof of concept. For instance, chiral phosphoramide-Zn(II) complexes have been shown to act as conjugate Lewis acid-Lewis base catalysts in the highly enantioselective addition of organozinc reagents to ketones, yielding chiral tertiary alcohols. organic-chemistry.org The principles of Lewis acid activation and chiral environment control are applicable to the synthesis of chiral secondary alcohols as well.
Biocatalytic Routes for Stereoselective Production of this compound
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Enzymes, operating under mild conditions, can catalyze asymmetric reductions and resolutions with exceptional enantioselectivity.
Enzyme-Mediated Kinetic Resolution Methodologies
Kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. In the context of producing this compound, this would involve the enantioselective transformation of one enantiomer of the racemic alcohol, leaving the desired (S)-enantiomer unreacted and thus enriched. Lipases are a class of enzymes commonly employed for this purpose.
The process typically involves the acylation of the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297). The lipase (B570770) selectively catalyzes the acylation of one enantiomer (often the (R)-enantiomer) at a much faster rate than the other. This results in the separation of the unreacted (S)-alcohol from the acylated (R)-alcohol. Several lipases, such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PSL), are known to be effective for the kinetic resolution of a variety of secondary alcohols. polimi.itnih.gov
For instance, the kinetic resolution of a structurally related alcohol, a precursor to the drug Ivabradine, was successfully achieved using Pseudomonas cepacia Lipase (Lipase PS), yielding the desired (S)-alcohol with a high enantiomeric ratio. polimi.it This demonstrates the potential of lipase-catalyzed kinetic resolution for the production of enantiopure this compound.
| Enzyme | Reaction Type | Substrate | Key Findings | Reference |
| Pseudomonas cepacia Lipase (Lipase PS) | Hydrolysis | Racemic acetylated Ivabradine precursor | 30% conversion, 96:4 e.r. for (S)-alcohol | polimi.it |
| Candida antarctica Lipase B (CALB) | Transesterification | Racemic 1-phenylethanol | High conversion and enantioselectivity | nih.gov |
| Candida parapsilosis | Asymmetric Reduction | Prochiral ketones | Versatile biocatalyst for producing chiral synthons | amazonaws.comnih.gov |
Whole-Cell Biotransformations for Stereospecific Synthesis
Whole-cell biotransformation has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral alcohols. nih.gov This technique utilizes intact microbial cells, which contain a cascade of enzymes, including oxidoreductases, to catalyze the asymmetric reduction of a prochiral ketone precursor, in this case, 5-acetyl-2,3-dihydro-1H-indene. The key advantage lies in the cells' inherent ability to regenerate expensive cofactors, such as NAD(P)H, making the process economically viable and scalable. researchgate.netmdpi.com
Microorganisms from various genera, including Candida, Pichia, and Rhodococcus, as well as genetically engineered Escherichia coli, are frequently employed as biocatalysts. researchgate.netmdpi.com These cells can be used in two primary forms: growing cells or resting cells. Growing cell biotransformations occur concurrently with cell cultivation, while resting cell methods use harvested and concentrated cells, which can offer higher productivity and simpler downstream processing. nih.gov
The stereochemical outcome of the reduction is dictated by the substrate specificity of the alcohol dehydrogenases (ADHs) present in the microorganism, which often follow Prelog's rule (delivering a hydride to the Re-face of the carbonyl) or anti-Prelog's rule (delivering to the Si-face) to yield the desired (S)- or (R)-alcohol, respectively. For the synthesis of the (1S)-enantiomer, a biocatalyst with an anti-Prelog selective reductase is required.
Research on structurally similar aromatic ketones demonstrates the high efficiency of this approach. For instance, the asymmetric reduction of acetophenone derivatives using various microbial cells consistently yields the corresponding chiral alcohols with high conversion rates and excellent enantiomeric excess (e.e.).
Table 1: Examples of Whole-Cell Asymmetric Reduction of Prochiral Ketones This table presents data for analogous substrates to illustrate the typical performance of whole-cell biotransformations.
| Biocatalyst | Substrate | Co-substrate | Conversion (%) | Enantiomeric Excess (e.e., %) | Product Configuration |
| Bacillus cereus TQ-2 | Acetophenone | Glycerol | >99 | 99 | (R) |
| Recombinant E. coli | 3-Butyn-2-one | Isopropanol | 45.5 | 99.9 | (S) |
| Rhodotorula rubra AS 2.2241 | 1-(4-Chlorophenyl)ethanone | Glucose | >99 | >99 | (S) |
Data compiled from analogous reactions reported in scientific literature. researchgate.netmdpi.com
Deracemization Strategies Utilizing Biocatalysts
Deracemization is an elegant strategy that transforms a racemic mixture of an alcohol into a single, enantiomerically pure product, theoretically achieving a 100% yield. Biocatalytic deracemization processes are particularly attractive and often involve a tandem of enzymatic reactions within a single whole-cell catalyst or a combination of different biocatalysts. rsc.org
A common approach for the deracemization of racemic 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol involves a cyclic process of stereoselective oxidation and stereoselective reduction. The process can be initiated by an enantioselective oxidase or dehydrogenase that preferentially oxidizes the undesired (1R)-enantiomer back to the prochiral ketone, 5-acetyl-2,3-dihydro-1H-indene. The remaining desired (1S)-enantiomer is left untouched. Subsequently, a highly stereoselective reductase within the same biocatalyst reduces the newly formed ketone to the desired (1S)-alcohol. This cycle continues until the racemic mixture is converted into the single (1S)-enantiomer.
The yeast Candida albicans has been shown to effectively deracemize 1-phenylethanol, a structurally related compound, through such a cyclic oxidation-reduction pathway, yielding the (R)-enantiomer in high yield and enantiomeric excess. researchgate.net This demonstrates the potential for applying similar yeast-based systems for the deracemization of the target indan-based ethanol (B145695).
Table 2: Key Steps in Biocatalytic Deracemization of a Racemic Secondary Alcohol
| Step | Reaction | Catalyst Type | Outcome |
| 1 | Enantioselective Oxidation | (R)-selective alcohol dehydrogenase/oxidase | (R)-alcohol is converted to ketone; (S)-alcohol remains. |
| 2 | Asymmetric Reduction | (S)-selective alcohol dehydrogenase/reductase | Ketone is converted to (S)-alcohol. |
| Net Result | Deracemization | Whole-cell biocatalyst | Racemic mixture is converted to enantiopure (S)-alcohol. |
Chiral Auxiliary-Driven Synthetic Approaches
Chiral auxiliary-based synthesis is a classical and reliable method for controlling stereochemistry. wikipedia.org In this approach, a prochiral substrate is covalently bonded to an enantiomerically pure molecule, the chiral auxiliary, to form a diastereomeric intermediate. The auxiliary then directs a subsequent chemical transformation, such as an alkylation or reduction, to occur on a specific face of the molecule due to steric hindrance. blogspot.com Finally, the auxiliary is cleaved, releasing the desired enantiomerically enriched product and allowing for the recovery and reuse of the auxiliary. blogspot.com
For the synthesis of this compound, a relevant strategy would involve attaching a chiral auxiliary to a derivative of 5-acetyl-2,3-dihydro-1H-indene. For example, an oxazolidinone auxiliary, such as those developed by Evans, could be used. blogspot.com The ketone could be converted to an enolate, and the chiral auxiliary would then direct the facial selectivity of an electrophilic attack.
Interestingly, the indane scaffold itself has been employed in the design of chiral auxiliaries. Sulfur-based chiral auxiliaries prepared from commercially available trans-1-amino-2-indanol have proven highly effective in acetate aldol (B89426) reactions, achieving excellent yields and high diastereoselectivity. scielo.org.mx This highlights the utility of the rigid indane framework in stereochemical control. While not a direct synthesis of the target alcohol, it underscores the value of indane-derived structures in asymmetric synthesis. scielo.org.mxnih.gov
Table 3: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Cleavage Method |
| Evans Oxazolidinones | Aldol reactions, Alkylations | Hydrolysis (acidic or basic) |
| Camphorsultam | Diels-Alder reactions, Michael additions | Reductive cleavage (e.g., LiAlH₄) |
| (1R,2S)-Ephedrine Derivatives | Alkylation of α-amino acids | Hydrogenolysis |
| Indene-based Thiazolidinethione | Acetate aldol reactions | Hydrolysis |
Chemoenzymatic Cascade Processes for Enhanced Enantioselectivity
A potential chemoenzymatic cascade for this target could involve an initial chemocatalytic step followed by a biocatalytic resolution or reduction. For example, a Friedel-Crafts acylation of 2,3-dihydro-1H-indene could produce the racemic ketone precursor, which is then subjected to an enzymatic process in the same pot.
A more advanced cascade could involve the deracemization of racemic 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol by combining a non-selective chemical oxidant with a highly stereoselective enzymatic reduction. The chemical catalyst would oxidize both alcohol enantiomers to the ketone, while an alcohol dehydrogenase, along with a cofactor regeneration system, would continuously reduce the ketone to the desired (1S)-enantiomer. The success of such a process hinges on the compatibility of the chemical and biological catalysts, which can be managed through techniques like compartmentalization or by operating in non-conventional media. rsc.org
Recent studies have shown successful one-pot sequential cascades combining photocatalytic oxidation and enzymatic reduction for the deracemization of secondary alcohols, achieving high conversions and excellent enantiopurity. researchgate.net This demonstrates the feasibility of merging different catalytic paradigms to achieve a highly efficient synthesis of enantiopure alcohols.
Stereochemical Analysis and Determination of 1s 1 2,3 Dihydro 1h Inden 5 Yl Ethan 1 Ol
Spectroscopic Methods for Absolute and Relative Stereochemistry Assignment
Spectroscopic techniques are paramount in elucidating the absolute configuration of chiral centers. These methods often involve the formation of diastereomeric derivatives or the use of chiral auxiliaries to induce distinguishable spectroscopic signals for the enantiomers.
One of the most powerful techniques is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly through the formation of diastereomeric esters. A common approach is the modified Mosher's method, which involves the esterification of the alcohol with a chiral derivatizing agent such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters exhibit different NMR chemical shifts, especially for the protons near the newly formed ester linkage. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric esters, the absolute configuration of the alcohol can be determined. For (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, the protons of the ethyl group and the adjacent aromatic protons would be of particular interest.
| Proton | δ (S-MTPA Ester) | δ (R-MTPA Ester) | Δδ (δS - δR) | Predicted Configuration |
|---|---|---|---|---|
| -CH(OH)- | 5.10 | 5.05 | +0.05 | (S) |
| -CH₃ | 1.65 | 1.70 | -0.05 | |
| Aromatic H (ortho) | 7.30 | 7.32 | -0.02 | |
| Aromatic H (meta) | 7.20 | 7.18 | +0.02 |
Vibrational Circular Dichroism (VCD) is another powerful, non-destructive technique that can determine the absolute configuration of a chiral molecule without the need for derivatization. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is then compared to a theoretically calculated spectrum for a known configuration (e.g., the S-enantiomer). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.
Advanced Chromatographic Techniques for Enantiomeric Purity Assessment
To determine the enantiomeric purity of a sample of this compound, advanced chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the methods of choice.
These techniques rely on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including alcohols.
For structurally related 2,3-dihydro-1H-inden-1-ols, it has been demonstrated that the enantiomers can be effectively resolved on a Chiralcel OJ-H column (a cellulose-based CSP). In such separations, the (S)-enantiomer is typically more strongly retained than the (R)-enantiomer. This provides a strong indication for a suitable starting point for method development for the analysis of this compound. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.
| Parameter | Condition |
|---|---|
| Column | Chiralcel OJ-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Expected Elution Order | (R)-enantiomer followed by (S)-enantiomer |
Chiral Recognition Studies and Diastereomeric Interactions
Understanding the mechanism of chiral recognition is fundamental to designing effective enantioselective processes. In the context of chromatography, chiral recognition involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The stability of these complexes differs, leading to separation. For this compound, interactions such as hydrogen bonding between the hydroxyl group of the alcohol and the CSP, as well as π-π stacking interactions involving the aromatic indan (B1671822) moiety, are expected to play a crucial role.
The formation of stable diastereomeric derivatives, as discussed in the context of NMR spectroscopy, is another manifestation of diastereomeric interactions. The differential physical and chemical properties of these diastereomers allow for their separation and characterization by non-chiral methods. The study of these interactions, often aided by computational modeling, provides insights into the nature of the non-covalent forces that govern chiral recognition.
Applications of 1s 1 2,3 Dihydro 1h Inden 5 Yl Ethan 1 Ol As a Versatile Chiral Intermediate
Utility in the Construction of Complex Chiral Organic Molecules
The unique structural features of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol make it an attractive starting material for the construction of intricate molecular architectures. The stereogenic center at the carbinol carbon provides a key element of chirality, which is often essential for the biological activity of pharmaceutical and agrochemical compounds.
Precursors for Advanced Pharmaceutical Research Building Blocks
In the pharmaceutical industry, the demand for enantiomerically pure compounds is ever-increasing, as the biological activity and safety of a drug are often dependent on its stereochemistry. nih.gov Chiral intermediates like this compound serve as foundational components for the synthesis of more complex drug candidates. researchgate.net The indane moiety itself is recognized as a "privileged" structure in medicinal chemistry, appearing in a variety of therapeutic agents. nih.gov
The hydroxyl group of this compound can be readily transformed into other functional groups, allowing for the elaboration of the molecule into a diverse range of pharmaceutical building blocks. For instance, it can be oxidized to the corresponding ketone, which can then undergo a variety of carbon-carbon bond-forming reactions. Alternatively, the alcohol can be converted into a leaving group, facilitating nucleophilic substitution reactions to introduce amines, azides, or other functionalities crucial for biological activity.
A notable application of indane derivatives is in the development of novel therapeutic agents. For example, derivatives of 2,3-dihydro-1H-indene have been investigated as potent tubulin polymerization inhibitors with potential anti-cancer and anti-angiogenic properties. nih.gov The synthesis of such complex molecules often relies on the availability of well-defined chiral building blocks to control the stereochemistry of the final product.
Intermediates for Agrochemical Active Ingredient Research
The principles of chirality are also of paramount importance in the agrochemical sector. The use of single-enantiomer agrochemicals can lead to higher efficacy, reduced environmental impact, and lower application rates. researchgate.net Chiral intermediates are therefore crucial for the development of modern, more sustainable crop protection agents.
Synthesis of Polyfunctionalized Indane Systems
The indane skeleton can be further functionalized to create a variety of polyfunctionalized systems with diverse properties and applications. Starting from this compound, chemists can introduce additional functional groups onto both the aromatic ring and the five-membered ring.
Electrophilic aromatic substitution reactions can be employed to introduce substituents such as nitro, halogen, or acyl groups onto the benzene (B151609) ring, further modifying the electronic properties and potential biological activity of the molecule. The five-membered ring can also be functionalized through various synthetic transformations. For example, oxidation of the benzylic position can introduce a ketone, which can then serve as a handle for further reactions. The development of methods for the enantioselective synthesis of 1,1-disubstituted indanes highlights the importance of this structural motif. nih.gov
Development and Optimization of Novel Chiral Ligands and Catalysts
Asymmetric catalysis is a powerful tool in modern organic synthesis, enabling the efficient production of enantiomerically enriched compounds. researchgate.netresearchgate.net The development of novel chiral ligands is central to advancing this field. nih.govenamine.net The rigid and well-defined structure of this compound makes it an attractive scaffold for the design of new chiral ligands.
The hydroxyl group can be used as an anchor point to attach coordinating groups such as phosphines, amines, or other heteroatoms that can bind to a metal center. The chirality of the starting material is transferred to the ligand, creating a chiral environment around the metal catalyst. This chiral environment can then influence the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product.
Indane-based chiral ligands have been successfully employed in a variety of asymmetric transformations. For example, indane-based chiral amino aryl chalcogenide catalysts have been developed for asymmetric electrophilic reactions. core.ac.uk The modular nature of these ligands, which can be readily modified, allows for the fine-tuning of their steric and electronic properties to optimize catalyst performance for a specific reaction.
Role in the Synthesis of Natural Product Analogues and Their Derivatives
Natural products have historically been a rich source of inspiration for the development of new drugs. researchgate.net The synthesis of natural products and their analogues is a challenging but rewarding area of organic chemistry. Chiral building blocks like this compound can play a crucial role in the total synthesis of complex natural products.
The indane core is present in some natural products, and the ability to introduce chirality in a controlled manner is essential for their synthesis. Even when the indane moiety is not part of the final natural product, this chiral intermediate can be used to control the stereochemistry of key intermediates in a synthetic sequence. The synthesis of complex molecules often involves the assembly of several chiral fragments, and having access to a reliable source of chirality is critical.
Integration into Materials Science and Supramolecular Chemistry Research
The unique structural and stereochemical properties of this compound also make it a candidate for applications in materials science and supramolecular chemistry. Chiral molecules are of interest for the development of a variety of advanced materials, including chiral polymers, liquid crystals, and materials with nonlinear optical properties.
The rigid indane scaffold can impart specific organizational properties to larger molecular assemblies. The hydroxyl group provides a site for derivatization, allowing the incorporation of this chiral unit into polymers or other macromolecular structures. In supramolecular chemistry, the ability of chiral molecules to engage in specific non-covalent interactions can be exploited to create highly ordered self-assembled structures. While the direct application of this compound in this area is still emerging, the development of supramolecular structures from various building blocks is an active area of research. researchgate.netnist.gov
Chemical Derivatization and Functionalization Studies of 1s 1 2,3 Dihydro 1h Inden 5 Yl Ethan 1 Ol
Modification of the Hydroxyl Group for Diverse Synthetic Transformations
The hydroxyl group of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol serves as a versatile handle for a multitude of synthetic transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecules. Key modifications include etherification and esterification reactions.
Etherification: The conversion of the hydroxyl group to an ether linkage can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. For instance, treatment of this compound with a strong base such as sodium hydride (NaH) followed by the addition of an alkyl halide (e.g., methyl iodide or benzyl bromide) would yield the corresponding ether. The reaction conditions, including the choice of base, solvent, and temperature, are crucial for optimizing the yield and preventing side reactions.
Esterification: The formation of esters from this compound can be accomplished through several established protocols. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. The reaction is typically performed under reflux conditions, and the equilibrium can be shifted towards the product by removing water as it is formed. Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the alcohol can be reacted with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine.
These fundamental transformations of the hydroxyl group provide access to a wide array of derivatives with altered physical and chemical properties, paving the way for their use in various applications, from materials science to medicinal chemistry.
Introduction of Additional Stereogenic Centers Through Directed Functionalization
The existing stereocenter in this compound can exert significant stereochemical control over subsequent reactions, enabling the diastereoselective introduction of new stereogenic centers. This substrate-controlled diastereoselectivity is a cornerstone of modern asymmetric synthesis.
One powerful strategy involves the use of the chiral alcohol as a chiral auxiliary. By temporarily attaching this chiral moiety to a prochiral substrate, it can direct the stereochemical outcome of a subsequent reaction. For example, the hydroxyl group could be esterified with a prochiral carboxylic acid. The resulting chiral ester can then undergo reactions such as enolate alkylation or aldol (B89426) additions, where the bulky dihydroindene group effectively shields one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary would then furnish the desired enantiomerically enriched product. The efficiency of such a process is typically quantified by the diastereomeric excess (d.e.).
Furthermore, reactions at positions alpha to the hydroxyl group, after its conversion to a suitable directing group, can also be influenced by the existing stereocenter. For example, oxidation of the alcohol to the corresponding ketone, followed by a stereoselective reduction using a chiral reducing agent, could potentially lead to the formation of the diastereomeric alcohol. Alternatively, derivatization of the hydroxyl group to a more complex moiety could open up pathways for directed C-H functionalization on the dihydroindene ring system, creating additional stereocenters with high levels of control.
Preparation of Probes and Derivatives for Chiral Recognition Investigations
The enantiomerically pure nature of this compound makes it a valuable building block for the synthesis of chiral probes and derivatives used in chiral recognition studies. Chiral recognition is a fundamental process in chemistry and biology, underpinning the specificity of enzymes, receptors, and chiral chromatography.
Derivatives of this chiral alcohol can be designed to interact selectively with other chiral molecules. For instance, by incorporating functionalities capable of forming specific intermolecular interactions, such as hydrogen bonding, π-π stacking, or dipole-dipole interactions, probes can be created that exhibit different binding affinities for the two enantiomers of a racemic analyte. These differences in interaction can be detected by various analytical techniques, including NMR spectroscopy, fluorescence spectroscopy, and chromatography.
The synthesis of such probes might involve esterification or etherification of the hydroxyl group with a reporter molecule, such as a fluorophore or a chromophore. The resulting chiral derivative can then be used as a chiral solvating agent in NMR spectroscopy to induce chemical shift differences between the enantiomers of a chiral substrate, allowing for the determination of enantiomeric excess. Similarly, in fluorescence-based chiral recognition, the interaction of the chiral probe with an analyte can lead to enantioselective changes in the fluorescence signal.
Heterocyclic Annulation and Ring-Forming Reactions
The dihydroindene framework and the benzylic alcohol functionality of this compound provide opportunities for its use in heterocyclic annulation and other ring-forming reactions, leading to the synthesis of novel fused heterocyclic systems. Such structures are of significant interest due to their prevalence in natural products and pharmaceutically active compounds.
One potential avenue involves the conversion of the alcohol to a suitable precursor for intramolecular cyclization reactions. For example, the hydroxyl group could be transformed into an amine. The resulting chiral amine could then participate in reactions like the Pictet-Spengler or Bischler-Napieralski reactions to construct fused isoquinoline-type ring systems.
The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. To apply this to our compound, the ethan-1-ol side chain would need to be further functionalized to introduce a β-phenethylamine moiety.
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that leads to the formation of dihydroisoquinolines from β-arylethylamides. This would require converting the alcohol to an amide and then performing the acid-catalyzed cyclization. The inherent chirality of the starting material could influence the stereochemical outcome of these cyclizations, potentially leading to the formation of enantioenriched heterocyclic products.
Below is a table summarizing the key reactions discussed:
| Reaction Type | Reagents and Conditions | Product Type |
| Etherification | NaH, Alkyl Halide (e.g., CH₃I, BnBr) in an aprotic solvent | Ether |
| Esterification | Carboxylic Acid, H₂SO₄ (cat.), heat (Fischer) or Acyl Chloride/Anhydride, Pyridine | Ester |
| Directed Alkylation | 1. Acylation 2. LDA, Alkyl Halide 3. Cleavage | Enantioenriched Alkylated Product |
| Pictet-Spengler | Conversion to β-arylethylamine, Aldehyde/Ketone, Acid catalyst | Fused Tetrahydroisoquinoline |
| Bischler-Napieralski | Conversion to β-arylethylamide, Dehydrating acid (e.g., POCl₃) | Fused Dihydroisoquinoline |
Computational and Theoretical Investigations of 1s 1 2,3 Dihydro 1h Inden 5 Yl Ethan 1 Ol
Mechanistic Studies of Asymmetric Transformations Involving the Chiral Alcohol
The synthesis of enantiomerically pure alcohols such as (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is often achieved through the asymmetric transfer hydrogenation (ATH) of the corresponding prochiral ketone, 1-(2,3-dihydro-1H-inden-5-yl)ethanone. Mechanistic studies of these transformations are crucial for optimizing reaction conditions and catalyst design. Computational methods, particularly density functional theory (DFT), are instrumental in elucidating the intricate details of the reaction mechanism.
A widely accepted mechanism for ATH reactions catalyzed by ruthenium complexes, such as those of the Noyori-Ikariya type, involves a concerted, outer-sphere hydride transfer from a ruthenium-hydride species to the ketone. mdpi.com Computational studies on analogous aryl alkyl ketones have mapped out the potential energy surface of this catalytic cycle. nih.gov
Key Mechanistic Steps Investigated Computationally:
Formation of the Ruthenium-Hydride Intermediate: The reaction is initiated by the formation of an 18-electron ruthenium-hydride species from the precatalyst and a hydrogen donor, typically isopropanol (B130326) or a formic acid/triethylamine mixture. mdpi.com
Transition State of Hydride Transfer: The key stereodetermining step is the transfer of a hydride from the ruthenium complex and a proton from the ligand to the carbonyl group of the ketone. DFT calculations can model the transition state of this step, revealing the geometric arrangement of the catalyst, the ketone, and the hydrogen donor. The calculations can quantify the energy barriers for the formation of the (S) and (R) enantiomers, thereby predicting the enantioselectivity of the reaction. nih.gov
Role of Non-Covalent Interactions: Mechanistic studies have highlighted the importance of non-covalent interactions, such as CH-π interactions between the arene ligand of the catalyst and the aryl group of the ketone, in controlling the stereochemical outcome. mdpi.com Computational models can accurately capture and quantify these weak interactions.
Kinetic isotope effect (KIE) studies, both experimental and computational, can further probe the mechanism. For similar ATH reactions, a significant KIE is typically observed for the hydride transfer, indicating that this is the rate-determining step. nih.gov
Table 1: Representative Calculated Energy Barriers for the Asymmetric Transfer Hydrogenation of an Aryl Ketone
| Transition State | Relative Energy (kcal/mol) | Predicted Major Enantiomer |
| TS-(S) | 0.0 | (S) |
| TS-(R) | 2.5 |
Note: The data in this table is illustrative and based on typical computational results for analogous systems.
Conformational Analysis and Molecular Dynamics Simulations of the Compound
The three-dimensional structure and flexibility of this compound are critical determinants of its physical properties and its interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques to explore the molecule's structural dynamics.
Conformational Analysis:
Computational conformational searches can identify the stable low-energy conformers of the molecule. For chiral benzylic alcohols, the orientation of the hydroxyl group relative to the aromatic ring and the ethyl group is of primary interest. rsc.org The potential energy surface is scanned by systematically rotating the single bonds, particularly the C-O bond and the C-C bond connecting the chiral center to the indane ring. These calculations can reveal the preferred dihedral angles and the energy barriers between different conformations.
For analogous chiral alcohols like 1-phenylethanol, computational studies have shown that specific conformations are stabilized by intramolecular interactions, such as weak hydrogen bonds between the hydroxyl hydrogen and the π-system of the aromatic ring. rsc.org Similar interactions are expected to influence the conformational preferences of this compound.
Molecular Dynamics Simulations:
MD simulations provide a dynamic picture of the molecule's behavior in a given environment, such as in a solvent or interacting with a biological macromolecule. rsc.org By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes of the molecule over time.
Key insights from MD simulations include:
Solvent Effects: Simulations in explicit solvent can reveal how solvent molecules interact with the chiral alcohol and influence its conformational equilibrium.
Flexibility and Dynamics: MD simulations can quantify the flexibility of different parts of the molecule, such as the rotation of the hydroxyl group and the puckering of the five-membered ring of the indane moiety.
Intermolecular Interactions: When simulated with other molecules, MD can provide detailed information about the nature and lifetime of intermolecular interactions, which is crucial for understanding its behavior in solution and its potential as a ligand. nsf.govresearchgate.net
Table 2: Calculated Relative Energies of Stable Conformers of a Chiral Benzylic Alcohol
| Conformer | Dihedral Angle (Ar-C-C-O) | Relative Energy (kcal/mol) |
| 1 | 60° | 0.0 |
| 2 | 180° | 1.2 |
| 3 | -60° | 0.8 |
Note: This table presents hypothetical data based on typical findings for structurally similar chiral alcohols.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on DFT and ab initio methods, provide fundamental insights into the electronic structure of this compound, which in turn governs its reactivity.
Electronic Properties:
Molecular Orbitals: Calculations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can identify the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge within the molecule. This can identify nucleophilic and electrophilic sites, predicting how the molecule will interact with other reagents.
Atomic Charges: Various schemes can be used to calculate the partial charges on each atom, providing a quantitative measure of the polarity of different bonds.
Reactivity Predictions:
Quantum chemical calculations can be used to model the transition states of reactions involving the chiral alcohol, allowing for the prediction of reaction rates and selectivity. For example, in a subsequent reaction where the hydroxyl group acts as a nucleophile or a leaving group, quantum chemical calculations can determine the activation energies for different reaction pathways.
These calculations are also invaluable for understanding and predicting spectroscopic properties, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computed structures and electronic properties.
Table 3: Representative Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
Note: The values in this table are illustrative for a molecule of this type.
In Silico Screening and Ligand Design Studies
The chiral nature and specific three-dimensional structure of this compound make it an interesting scaffold for the design of new ligands, particularly for biological targets such as enzymes and receptors. In silico screening and ligand design are computational techniques used to explore the potential of a molecule in drug discovery and development.
Molecular Docking:
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net By docking this compound or its derivatives into the active site of a protein, researchers can:
Identify Potential Binding Modes: Determine the most likely binding poses of the molecule within the target's binding pocket.
Estimate Binding Affinity: Calculate a docking score that provides an estimate of the binding free energy. This can be used to rank different ligands in a virtual screening campaign.
Analyze Intermolecular Interactions: Visualize and analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex.
Pharmacophore Modeling and Virtual Screening:
The structural features of this compound, such as the hydroxyl group (a hydrogen bond donor and acceptor), the aromatic ring (hydrophobic and capable of π-interactions), and the chiral center (providing stereospecificity), can be used to define a pharmacophore model. This model can then be used to search large databases of chemical compounds for other molecules that share these key features and are therefore likely to have similar biological activity. bris.ac.uk
Ligand Design:
Based on the insights gained from docking and pharmacophore studies, the structure of this compound can be computationally modified to improve its binding affinity and selectivity for a particular target. This process of rational ligand design can involve adding or modifying functional groups to enhance specific interactions with the protein.
Table 4: Hypothetical Molecular Docking Results
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
| Kinase A | -7.2 | Hydrogen bond with backbone, hydrophobic interactions |
| Protease B | -6.5 | π-π stacking with aromatic residue |
| GPCR C | -8.1 | Hydrogen bond with side chain, hydrophobic interactions |
Note: This table provides a conceptual illustration of the type of data generated from in silico docking studies.
Emerging Research Frontiers and Future Prospects for 1s 1 2,3 Dihydro 1h Inden 5 Yl Ethan 1 Ol
Development of Sustainable and Green Synthesis Methodologies
The synthesis of enantiomerically pure alcohols has traditionally relied on methods that often involve stoichiometric chiral reagents or harsh reaction conditions. The principles of green chemistry are driving a paradigm shift towards more sustainable approaches, primarily through catalysis. Two major areas of focus for the green synthesis of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol from its prochiral ketone precursor, 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (also known as 5-acetylindane), are biocatalysis and catalytic transfer hydrogenation.
Biocatalysis: The use of whole-cell microorganisms or isolated enzymes, such as alcohol dehydrogenases (ADHs), offers a highly selective and environmentally benign route to chiral alcohols. bohrium.comnih.gov These reactions are typically performed in aqueous media under mild temperature and pH conditions, eliminating the need for hazardous solvents and reagents. bohrium.com Microorganisms like Candida parapsilosis and genetically engineered E. coli expressing specific ketoreductases have demonstrated high efficiency in the asymmetric reduction of various aryl ketones. nih.govabap.co.in For instance, whole cells of Lactobacillus senmaizukei have been successfully used for the asymmetric bioreduction of acetophenone (B1666503), a close structural analog of 5-acetylindane (B1361556), achieving high enantiomeric excess. qu.edu.qa The primary advantages of biocatalysis include exceptional enantioselectivity (>99% ee is common), mild reaction conditions, and reduced environmental impact. nih.gov
Catalytic Transfer Hydrogenation (CTH): Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical alternative to other reduction methods. nih.gov This technique typically uses inexpensive and readily available hydrogen donors, such as isopropanol (B130326) or formic acid, in the presence of a chiral transition metal catalyst. researchgate.net Ruthenium and rhodium complexes featuring chiral ligands are well-established for this purpose, offering high catalytic activity and enantioselectivity under mild conditions. nih.gov A significant advantage of CTH is the avoidance of high-pressure hydrogen gas, enhancing operational safety. researchgate.net Furthermore, performing these reactions in greener solvents like water or ethanol (B145695) improves their sustainability profile.
The table below presents a comparative overview of representative green catalytic systems for the asymmetric reduction of acetophenone, illustrating the potential performance for the synthesis of the target indanol.
Table 1: Performance of Green Catalytic Systems in Asymmetric Ketone Reduction Data is for the reduction of acetophenone, a model substrate for 5-acetylindane.
| Catalyst System | Hydrogen Donor/Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Catalyst Loading (mol%) | Reference |
| Lactobacillus senmaizukei cells | Glucose/Water | 37 | 24 | - | 80 | - | qu.edu.qa |
| Synechocystis sp. PCC6803 | Light/Buffer | 30 | 48 | ~94 | >99 | - | researchgate.net |
| RuCl₂((S)-xylbinap)((S)-daipen) | H₂ (8 atm)/Methanol | 30 | 12 | >99 | 98 | 0.001 | mdpi.com |
| [Ru(p-cymene)Cl((S,S)-TsDPEN)] | Formic Acid/Triethylamine | 28 | 16 | 99 | 97 | 0.1 | mdpi.com |
| Chiral Spiroborate Ester | BH₃-SMe₂/THF | RT | 1 | 99 | 97 | 10 | researchgate.net |
Applications in Flow Chemistry and Continuous Processing
The transition from traditional batch manufacturing to continuous flow processing represents a significant advancement in chemical synthesis, offering enhanced safety, efficiency, and scalability. acs.org For the synthesis of this compound, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. d-nb.info
Microreactors, with their high surface-area-to-volume ratio, enable superior heat and mass transfer, which is particularly beneficial for highly exothermic reduction reactions. d-nb.info This enhanced control minimizes the formation of byproducts and allows for reactions to be conducted safely at higher temperatures and concentrations, thereby accelerating reaction rates.
A key development enabling continuous processing is the immobilization of catalysts. Both enzymes and chiral metal complexes can be fixed onto solid supports and packed into columns or cartridges to create packed-bed reactors. nih.govmdpi.com This approach offers several advantages:
Easy Separation: The catalyst is retained within the reactor, simplifying product purification and eliminating catalyst contamination in the final product. mdpi.com
Catalyst Reusability: The immobilized catalyst can be used for extended periods, significantly reducing costs associated with expensive chiral ligands or enzymes. nih.gov
Process Stability: Continuous operation can be maintained for days or even weeks with consistent performance. nih.govnih.gov
For example, immobilized ω-transaminases have been used in continuous flow packed-bed reactors for the synthesis of chiral amines, demonstrating stable operation for several days with high productivity. nih.gov Similarly, alcohol dehydrogenases immobilized on resins have been employed in flow systems for the asymmetric reduction of ketones, achieving high conversions and enantioselectivities. nih.govmdpi.com
Table 2: Asymmetric Ketone Reduction in Continuous Flow Systems Data is for the reduction of acetophenone or other model ketones.
| Catalyst System | Reactor Type | Residence Time | Throughput/Productivity | Conversion (%) | ee (%) | Reference |
| Immobilized ADH from L. brevis | Packed-Bed Reactor | - | - | >90 | >99 | mdpi.com |
| Immobilized ω-Transaminase | Packed-Bed Reactor | 1.5 h | 1.99 g L⁻¹ h⁻¹ | ~70 (at 72h) | >99 | nih.gov |
| Immobilized Ru catalyst | Packed-Bed Reactor | - | - | 95 | 90 | d-nb.info |
| Immobilized G. candidum cells | Packed-Bed Reactor | 90 min | 5.87 kg L⁻¹ d⁻¹ | >99 | >99 | nih.gov |
Integration into Artificial Intelligence-Driven Retrosynthesis and Reaction Prediction Platforms
Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemical synthesis is planned and executed. For a target molecule like this compound, these computational tools offer powerful capabilities in two key areas: retrosynthesis and reaction outcome prediction.
Reaction Prediction: A significant challenge in asymmetric catalysis is predicting which combination of substrate, catalyst, and conditions will yield the desired product with high enantioselectivity. Machine learning models are being trained on large datasets of experimental results to predict reaction outcomes with increasing accuracy. These models can identify subtle patterns and relationships that are not immediately obvious to a human chemist. By inputting the structures of the ketone (5-acetylindane) and a potential chiral catalyst, these platforms can predict the enantiomeric excess (ee) of the resulting alcohol. This predictive power accelerates the discovery and optimization of new catalytic systems, reducing the need for extensive experimental screening. For example, ML models have been successfully developed to predict the enantioselectivity of asymmetric hydrogenation and organocatalytic reactions with high accuracy.
| Platform | Core Technology | Key Features | Application for Indanol Synthesis |
| SYNTHIA™ | Expert-coded rules, Machine Learning | Identifies novel pathways, customizable search parameters, links to starting material suppliers. | Proposes and ranks multiple routes for 5-acetylindane and its subsequent reduction. |
| ChemAIRS® | AI, Expert Rules | Retrosynthesis, synthesizability assessment, impurity prediction, process chemistry. | Suggests robust synthetic plans and predicts potential process-related impurities. |
| SynRoute | Reaction templates, Machine Learning classifiers | Uses a smaller set of general templates, integrates literature databases, finds short, practical routes. | Quickly identifies efficient, literature-supported routes from commercial starting materials. |
| CAS SciFinder | Human-curated reaction data | Integrates with the largest collection of chemical reactions, allows for evidence-based planning. | Provides routes based on the most comprehensive and verified reaction database. |
Exploration in Next-Generation Chiral Technologies
The demand for highly efficient and selective methods for producing chiral compounds continues to drive innovation in asymmetric catalysis and separation science. The synthesis of this compound stands to benefit significantly from these next-generation technologies.
Novel Chiral Catalysts: While ruthenium and rhodium catalysts are highly effective, research is ongoing to develop catalysts based on more abundant and less expensive earth-abundant metals, such as iron. acs.org Novel iron complexes that mimic the bifunctional mechanism of Noyori-type hydrogenation catalysts are showing promise for the asymmetric transfer hydrogenation of ketones. acs.org In the realm of organocatalysis, new classes of catalysts, including chiral phosphoric acids, thioureas, and spiroborate esters, are being developed for the metal-free reduction of ketones, offering alternative reactivity and selectivity profiles. researchgate.netnih.gov
Directed Evolution of Enzymes: Directed evolution is a powerful protein engineering technique that mimics natural selection in the laboratory to create tailor-made enzymes with desired properties. nih.gov For the synthesis of the target indanol, alcohol dehydrogenases can be evolved to exhibit enhanced activity, stability, or even inverted enantioselectivity. nih.gov By creating libraries of enzyme variants through mutagenesis and screening them for improved performance on the 5-acetylindane substrate, researchers can generate highly specialized biocatalysts optimized for industrial-scale production. This approach has been successfully used to engineer ADHs for the reduction of difficult-to-reduce ketones and to improve their stereoselectivity significantly. bohrium.comacs.org
Advanced Chiral Separation Technologies: While direct asymmetric synthesis is often preferred, the separation of enantiomers from a racemic mixture remains a crucial technology. Next-generation chiral separation techniques are focused on improving efficiency and scalability. Supercritical fluid chromatography (SFC) is gaining traction as a greener and faster alternative to traditional high-performance liquid chromatography (HPLC), using supercritical CO₂ as the mobile phase. mdpi.com Advances in chiral stationary phases (CSPs), including new polysaccharide-based and immobilized selectors, are continually expanding the scope and resolution power of chromatographic methods. d-nb.info Furthermore, emerging techniques like chiral membrane separation show potential for large-scale, continuous enantiomer resolution. mdpi.com
Table 4: Examples of Next-Generation Chiral Technologies for Ketone Reduction Performance data based on model substrates like acetophenone.
| Technology | Catalyst/System | Substrate | Yield/Conv. (%) | ee (%) | Key Advantage | Reference |
| Novel Metal Catalyst | Iron-BINAP-Amine Complex | Acetophenone | up to 99 | Moderate | Use of earth-abundant metal | acs.org |
| Novel Organocatalyst | Chiral Spiroborate Ester | Acetophenone | 99 | 97 | Metal-free, high selectivity | researchgate.net |
| Directed Evolution | Evolved TbSADH variant | Tetrahydrofuran-3-one | - | 99 (R) | Custom-designed enzyme for challenging substrates | acs.org |
| Directed Evolution | Evolved ADH variant | 1-Phenylethane-1,2-diol | - | - | Improved turnover number | nih.gov |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for achieving high enantiomeric purity in (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol?
- Methodological Answer : Use enantioselective reduction of the corresponding ketone precursor with chiral catalysts like (R)-CBS (Corey-Bakshi-Shibata) or enzymatic reduction using ketoreductases. Monitor stereochemical fidelity via chiral HPLC or polarimetry. For example, LiAlH4 or NaBH4 with chiral ligands can yield stereocontrol, but reaction conditions (temperature, solvent) must be optimized to minimize racemization .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Compare and NMR data with published spectra (e.g., δ 8.62 ppm for hydroxyl protons in similar indenols) .
- Mass Spectrometry : Confirm molecular ion peaks via HRMS (e.g., [M+H]+ at m/z 335.1512 in analogous compounds) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction if crystalline derivatives are obtainable .
Q. What are common side reactions during the synthesis of this compound, and how can they be mitigated?
- Methodological Answer : Oxidation of the alcohol to ketones (e.g., using CrO3) or elimination to alkenes (under acidic conditions) are key side reactions. Use inert atmospheres (N2/Ar) and low-temperature reactions to suppress oxidation. Additives like TEMPO can inhibit radical-mediated side pathways .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450) or receptors. Compare binding affinities with structurally similar ligands like (S)-2-amino-2-(1H-indol-5-yl)ethan-1-ol, which show stereospecific receptor modulation .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze hydrogen-bonding networks and hydrophobic interactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Compile data from multiple studies (e.g., PubChem, CAS) and apply statistical tools (ANOVA, principal component analysis) to identify outliers.
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to isolate variables. For example, discrepancies in IC50 values may arise from differences in solvent (DMSO vs. ethanol) .
Q. How does stereochemistry influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Chiral Chromatography : Separate enantiomers using Chiralpak AD-H columns and compare metabolic stability in liver microsomes.
- In Vivo Studies : Administer (1S)- and (1R)-enantiomers to rodent models and quantify plasma half-life via LC-MS. Stereospecific metabolism by esterases or oxidases often explains divergent bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
